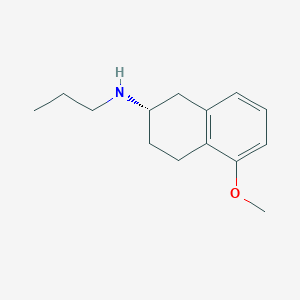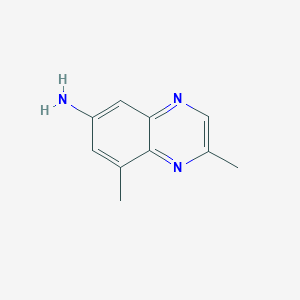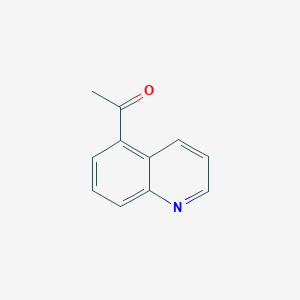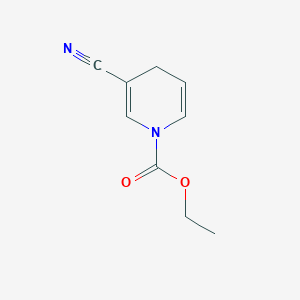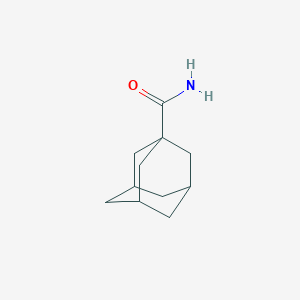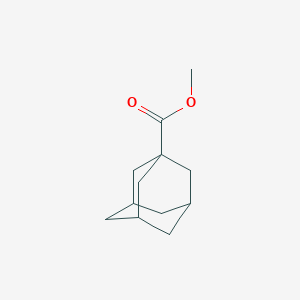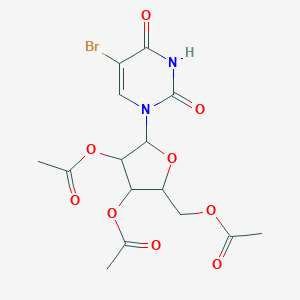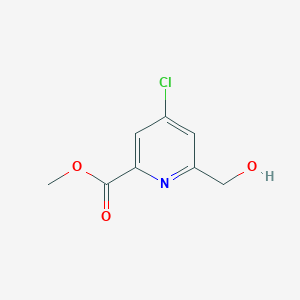
Methyl 4-chloro-6-(hydroxymethyl)picolinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to Methyl 4-chloro-6-(hydroxymethyl)picolinate involves multi-step chemical reactions, starting from basic picolinate compounds or their analogs. For instance, the synthesis of similar compounds involves reactions like the one where methyl 4-chloro-3-(prop-1-ynyl)picolinate reacted with hydroxylamine in a MeOH/KOH solution, leading to compounds with planar molecules forming dimeric aggregates through hydrogen bonds (Bunker et al., 2009). Another approach includes the functionalization of unactivated sp(3)- and sp(2)-hybridized C-H bonds in the presence of picolinamide, demonstrating the potential versatility in synthesizing related ethers and compounds (Zhang et al., 2012).
Molecular Structure Analysis
The molecular structure of closely related compounds often reveals a planar configuration, with molecules linked through hydrogen bonds to form dimeric aggregates, showcasing inversion symmetry and providing insight into the structural aspects of Methyl 4-chloro-6-(hydroxymethyl)picolinate (Bunker et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of picolinate derivatives involves interactions with metal ions, formation of colored chelates, and potential for hydrogen bonding, as seen in various synthesis processes and the formation of molecular complexes (Otomo & Kodama, 1973). The introduction of substituents like methyl or chloro groups can significantly affect the basicity and reactivity of the parent compound.
Physical Properties Analysis
While specific studies directly analyzing the physical properties of Methyl 4-chloro-6-(hydroxymethyl)picolinate were not identified, related research indicates that the physical properties of similar compounds can be influenced by their molecular structure, hydrogen bonding, and interaction with solvents or other molecules, affecting their solubility, melting points, and crystalline structure.
Chemical Properties Analysis
The chemical properties of picolinate derivatives, including Methyl 4-chloro-6-(hydroxymethyl)picolinate, are characterized by their reactivity towards various chemical reagents, ability to form complexes with metals, and the influence of substituents on their acid dissociation constants and basicity. The presence of functional groups like hydroxymethyl and chloro substituents plays a crucial role in determining their chemical behavior and interactions (Otomo & Kodama, 1973).
Wissenschaftliche Forschungsanwendungen
Detection of THC Metabolites : Picolinic acid esters, including derivatives of Methyl 4-chloro-6-(hydroxymethyl)picolinate, are used to enhance the detection of THC metabolites in hair and oral fluid, improving sensitivity and specificity in drug testing (Thieme et al., 2015).
Analytical Reagents : Derivatives like Picolinaldehyde 2-hydroxyanil are potential analytical reagents, forming colored chelates with divalent metal ions in slightly basic media (Otomo & Kodama, 1973).
Structure Determination in Heteroaromatic Systems : Methyl groups in heteroaromatic systems like 2-pyridones are used for determining structures through nuclear magnetic resonance studies (Bell, Egan, & Bauer, 1965).
Chemical Reaction Studies : Studies on substituted methyl pyridinecarboxylates provide insights into the effects of substituents on alkaline hydrolysis rates (Campbell et al., 1970).
Glycosylation Research : Methyl 6-(hydroxymethyl)picolinate is used in the glycosylation of 'basic' alcohols, demonstrating a reliable method for obtaining pyridine-containing glycosides with good yields (Wang et al., 2013).
Synthesis and Structural Analysis : Studies on compounds like 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one provide insights into the synthesis and structural analysis of such molecules (Bunker et al., 2009).
Electron-Impact Induced Fragmentation : Research on the fragmentation of 2-substituted pyridines and picolines, including compounds like Methyl 4-chloro-6-(hydroxymethyl)picolinate, aids in understanding their chemical behavior under electron-impact conditions (Keller, Bauer, & Bell, 1968).
Antitumor Activity : Derivatives like 4-Morpholino-2-formylpyridine thiosemicarbazone have shown potential as antitumor agents (Agrawal et al., 1976).
Eigenschaften
IUPAC Name |
methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMXHMSILAEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555581 | |
| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-(hydroxymethyl)picolinate | |
CAS RN |
109880-43-5 | |
| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



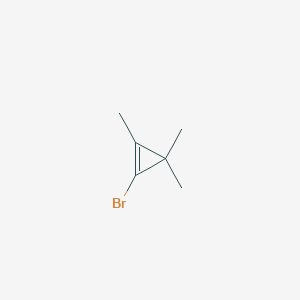
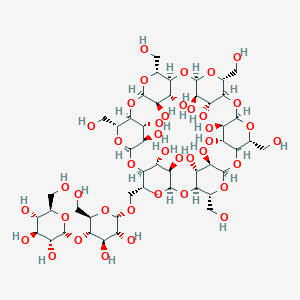
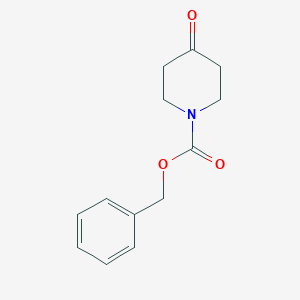
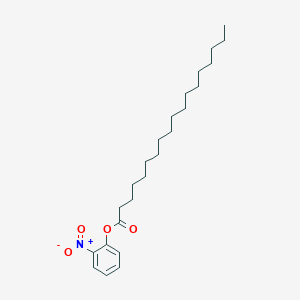
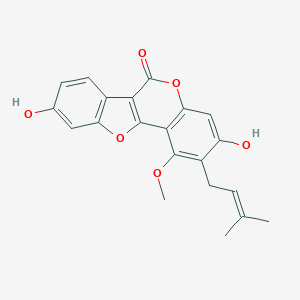
![Methyl 5-methyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B26512.png)
